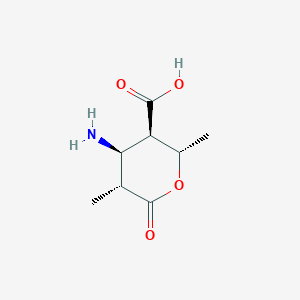
(2S,3R,4R,5R)-4-Amino-2,5-dimethyl-6-oxooxane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R,4R,5R)-4-Amino-2,5-dimethyl-6-oxooxane-3-carboxylic acid is a complex organic compound with a unique structure that includes an amino group, multiple hydroxyl groups, and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R,5R)-4-Amino-2,5-dimethyl-6-oxooxane-3-carboxylic acid typically involves multiple steps, including the protection and deprotection of functional groups, as well as selective oxidation and reduction reactions. One common synthetic route starts with the protection of the hydroxyl groups, followed by the introduction of the amino group through nucleophilic substitution. The final steps often involve the deprotection of the hydroxyl groups and the oxidation of specific carbon atoms to form the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve the use of biocatalysts to achieve high selectivity and yield. Enzymatic reactions can be employed to introduce the amino group and to oxidize specific carbon atoms. Additionally, continuous flow reactors may be used to optimize reaction conditions and improve the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3R,4R,5R)-4-Amino-2,5-dimethyl-6-oxooxane-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like ammonia or alkyl halides. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents like water, ethanol, or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(2S,3R,4R,5R)-4-Amino-2,5-dimethyl-6-oxooxane-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in metabolic pathways and its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving amino acid metabolism.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of (2S,3R,4R,5R)-4-Amino-2,5-dimethyl-6-oxooxane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other amino acids and oxane derivatives, such as:
- (2S,3R,4R,5R)-2,3,4,5,6-Pentahydroxyhexanoic acid
- (2S,3R,4R,5R)-2,3,4,5,6-Pentahydroxyhexylamine
- (2S,3R,4R,5R)-2,3,4,5,6-Pentahydroxyhexanoic acid methyl ester
Uniqueness
What sets (2S,3R,4R,5R)-4-Amino-2,5-dimethyl-6-oxooxane-3-carboxylic acid apart from these similar compounds is its unique combination of functional groups and stereochemistry. This unique structure allows it to participate in specific reactions and interact with particular molecular targets, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
791555-65-2 |
|---|---|
Molekularformel |
C8H13NO4 |
Molekulargewicht |
187.19 g/mol |
IUPAC-Name |
(2S,3R,4R,5R)-4-amino-2,5-dimethyl-6-oxooxane-3-carboxylic acid |
InChI |
InChI=1S/C8H13NO4/c1-3-6(9)5(7(10)11)4(2)13-8(3)12/h3-6H,9H2,1-2H3,(H,10,11)/t3-,4+,5+,6-/m1/s1 |
InChI-Schlüssel |
KXNDKVJNRDDVNR-DPYQTVNSSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]([C@H]([C@@H](OC1=O)C)C(=O)O)N |
Kanonische SMILES |
CC1C(C(C(OC1=O)C)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















